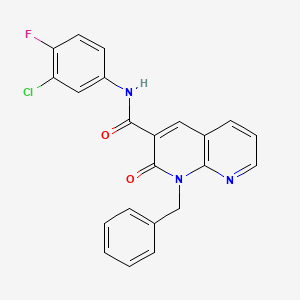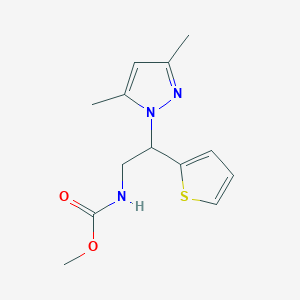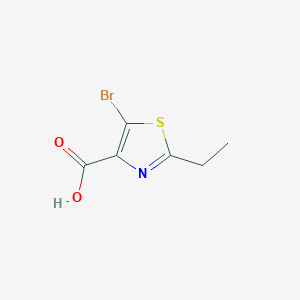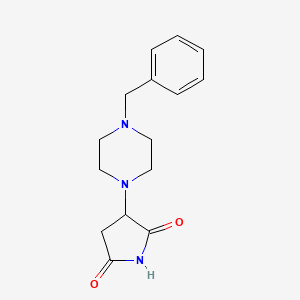
4-(4-Hydroxytetrahydropyran-4-yl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4-Hydroxytetrahydropyran-4-yl)phenylboronic acid” is a chemical compound with the CAS Number: 1622986-23-5 and Linear Formula: C11H15BO4 . It has a molecular weight of 222.05 . This compound is a versatile chemical with immense potential in scientific research.
Molecular Structure Analysis
The IUPAC name for this compound is (4-(4-hydroxytetrahydro-2H-pyran-4-yl)phenyl)boronic acid . The InChI Code is 1S/C11H15BO4/c13-11(5-7-16-8-6-11)9-1-3-10(4-2-9)12(14)15/h1-4,13-15H,5-8H2 .Chemical Reactions Analysis
Boronic acids, including this compound, are known to readily complex with 1,2- and 1,3- cis -diol compounds, including those found in carbohydrates, through reversible boronate ester formation . This unique property allows them to interact with various biological membranes, including those of cells, viruses, bacteria, and fungi, through the membrane-constituting carbohydrate moieties .Physical and Chemical Properties Analysis
This compound has a molecular weight of 222.05 .科学的研究の応用
Nanotechnology and Imaging
Phenylboronic acid derivatives have been harnessed in the development of nanomaterials for biomedical applications. For instance, Self-Assembled Nanorods of Phenylboronic Acid Functionalized Pyrene were designed for in situ two-photon imaging of cell surface sialic acids and photodynamic therapy. These nanorods exhibit highly specific and efficient imaging capabilities, coupled with excellent biocompatibility and unique two-photon fluorescence properties. This innovation underscores the potential of phenylboronic acid derivatives in enhancing diagnostic and therapeutic strategies in oncology and beyond (Li & Liu, 2021).
Carbohydrate Chemistry
Phenylboronic acid plays a critical role in Carbohydrate Chemistry , offering unique approaches to the synthesis and functionalization of carbohydrates. Its ability to form cyclic esters with diols facilitates the synthesis of specifically substituted or oxidized sugar derivatives, enhancing our capabilities in glycoscience and the development of carbohydrate-based therapeutics (Ferrier, 1972).
Chemical Synthesis
The compound has been utilized as an efficient and convenient catalyst in the synthesis of tetrahydrobenzo[b]pyrans, demonstrating its value in organic synthesis through operational simplicity, higher yields, and environmental friendliness (Nemouchi et al., 2012).
Supramolecular Chemistry
In supramolecular chemistry, phenylboronic acids have been employed in the design and synthesis of supramolecular assemblies, leveraging hydrogen bonding interactions to create complex structures. This application illustrates the potential of phenylboronic acid derivatives in constructing novel materials with tailored properties for sensing, catalysis, and beyond (Pedireddi & Seethalekshmi, 2004).
Bioorthogonal Chemistry
Phenylboronic acids have found applications in bioorthogonal coupling reactions , facilitating rapid formation of stable boron-nitrogen heterocycles in neutral aqueous solutions. This capability is particularly useful for conjugation reactions that require biocompatible conditions, expanding the toolbox for biomolecule labeling and modification (Dilek et al., 2015).
将来の方向性
Boronic acids, including this compound, have immense potential in scientific research. They are regarded as synthetic mimics of lectins due to their ability to interact with various carbohydrates . This unique property has already been utilized in glucose sensors and some bio-separation applications . Future research directions include extending the studies with boronic acids in medicinal chemistry to obtain new promising drugs .
作用機序
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes transmetalation with a palladium (II) complex . This process involves the transfer of the boronic acid’s organic group to the palladium complex . The resulting organopalladium species then undergoes reductive elimination to form the new carbon-carbon bond .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds .
Result of Action
The primary result of 4-(4-Hydroxytetrahydropyran-4-yl)phenylboronic acid’s action in Suzuki-Miyaura cross-coupling reactions is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. These include the presence of a suitable palladium catalyst and base, the reaction temperature, and the solvent used .
特性
IUPAC Name |
[4-(4-hydroxyoxan-4-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c13-11(5-7-16-8-6-11)9-1-3-10(4-2-9)12(14)15/h1-4,13-15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVQFACZRDIKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CCOCC2)O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2992247.png)
![7-(4-fluorophenyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2992249.png)


![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2992254.png)

![3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2992256.png)
![6-chloro-N-{2-[(oxan-2-yl)methoxy]phenyl}pyridine-3-sulfonamide](/img/structure/B2992259.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2992262.png)


![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2992268.png)

